beta-Hydroxy-(1,1'-biphenyl)-4-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid: is an organic compound characterized by the presence of a hydroxyl group attached to a biphenyl structure with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects .
Industry: In the industrial sector, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid involves its interaction with specific molecular targets. The hydroxyl group and biphenyl structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Hydroxybutyric acid: Similar in having a hydroxyl group adjacent to a carboxyl group.
beta-[1,1’-Biphenyl]-4-Yl-beta-Hydroxy-2-Furanpropanoic Acid: Shares the biphenyl and hydroxyl features.
Uniqueness: beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is unique due to its specific combination of a biphenyl structure with a hydroxyl group and a propanoic acid side chain. This combination provides distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
71315-37-2 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
FYLLNQDSIYVIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.